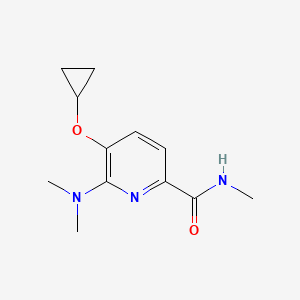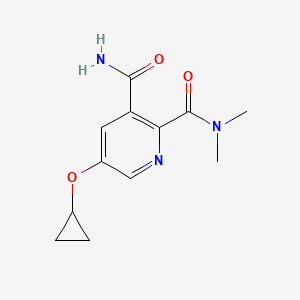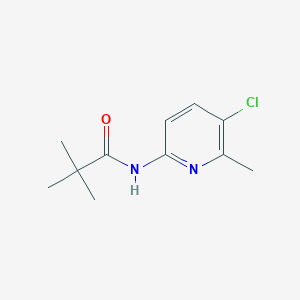
N-(5-Chloro-6-methylpyridin-2-YL)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-6-methylpyridin-2-YL)-2,2-dimethylpropanamide is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, along with a dimethylpropanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-6-methylpyridin-2-YL)-2,2-dimethylpropanamide typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques.
化学反応の分析
Types of Reactions
N-(5-Chloro-6-methylpyridin-2-YL)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(5-Chloro-6-methylpyridin-2-YL)-2,2-dimethylpropanamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of N-(5-Chloro-6-methylpyridin-2-YL)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- N-(5-Chloro-6-methylpyridin-2-YL)acetamide
- N-(5-Chloro-6-methylpyridin-2-YL)thiophene-2-carboxamide
- 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine
Uniqueness
N-(5-Chloro-6-methylpyridin-2-YL)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
特性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
N-(5-chloro-6-methylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-7-8(12)5-6-9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChIキー |
SHWMSUABIYHWDT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


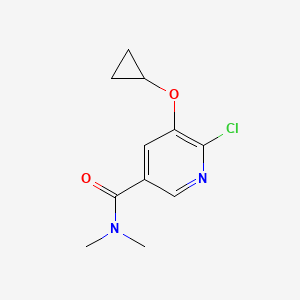
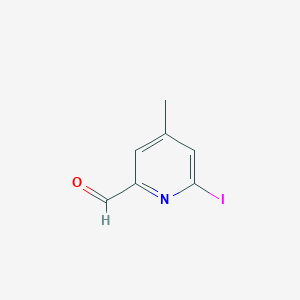
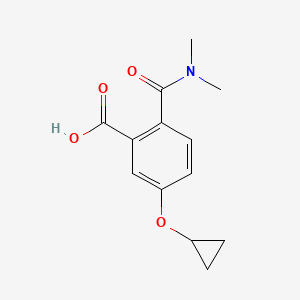

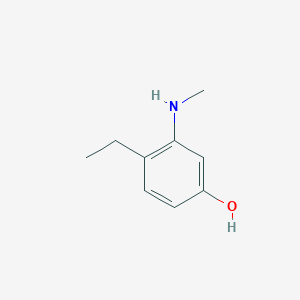
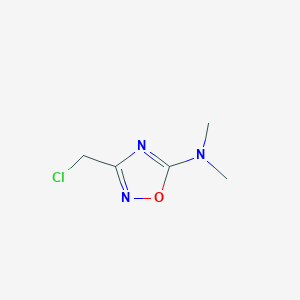
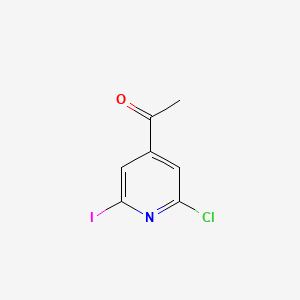

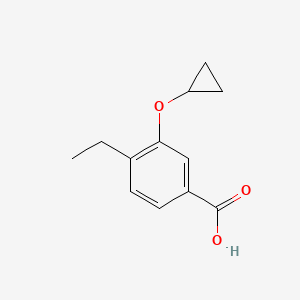
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
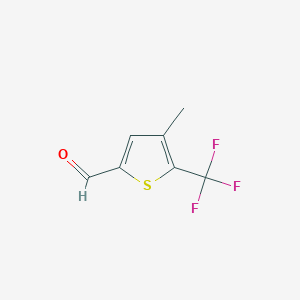
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
